![molecular formula C19H11ClO5S2 B2446629 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate CAS No. 929371-37-9](/img/structure/B2446629.png)
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate
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Description
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C19H11ClO5S2 and its molecular weight is 418.86. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Photoluminescent Properties
Research has explored the synthesis and characterization of various compounds related to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate, focusing on their photoluminescent and thermal properties. For example, zinc(II) 4′-phenyl-terpyridine compounds exhibit interesting photo-luminescent properties in solid and solution states, highlighting their potential in optical materials and photoluminescent applications (Zhen Ma et al., 2013).
Nucleophilic Substitution Reactions
The kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines have been studied, revealing insights into the mechanisms of nucleophilic substitution reactions. Such studies contribute to a deeper understanding of organic reaction processes, potentially informing the synthesis of new pharmaceuticals or materials (H. Koh et al., 1999).
Antimicrobial Activity
Novel quinazolinone derivatives synthesized from compounds structurally related to the chemical have shown promising antimicrobial activities. This highlights the potential of such compounds in the development of new antimicrobial agents, addressing the urgent need for new drugs to combat antibiotic-resistant bacteria (O. M. Habib et al., 2013).
Anti-tumor Agents
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has demonstrated significant anti-tumor activities against hepatocellular carcinoma cell lines. These findings suggest the potential of thiophene-containing compounds in cancer treatment, offering a basis for the development of new chemotherapeutic agents (S. M. Gomha et al., 2016).
Environmental Applications
Studies have also investigated the environmental applications of thiophene derivatives, such as in the desulfurization processes to remove thiophene from gasoline and other fuels. The use of catalysts like SO(4)²⁻/ZrO(2) in oxidative reactions at room temperature has shown nearly 100% efficiency in desulfurization, pointing towards environmentally friendly procedures for cleaning up fuel emissions (Bo Wang et al., 2009).
properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO5S2/c20-12-3-6-15(7-4-12)27(22,23)25-13-5-8-16-17(10-13)24-18(19(16)21)11-14-2-1-9-26-14/h1-11H/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPAZYAZOCUULG-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate |
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